N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine
Description
N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine is a synthetic organic compound. It is distinguished by its unique quinoline core with a 5-nitro group and a 1-methyltriazole moiety attached to a chiral propan-2-yl side chain.
Properties
IUPAC Name |
N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-10(8-11-9-20(2)19-18-11)17-14-6-5-13-12(4-3-7-16-13)15(14)21(22)23/h3-7,9-10,17H,8H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAQZVYOYZLGS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C)NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN(N=N1)C)NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available quinoline derivatives.
Step 1: : Introduction of the nitro group on the quinoline core, typically through nitration reactions using nitric acid and sulfuric acid.
Step 2:
Step 3: : Coupling of the chiral propan-2-yl group with the 1-methyltriazole, followed by attachment to the nitroquinoline scaffold through amide bond formation.
Reaction Conditions: : Reactions are generally conducted under mild to moderate temperatures (room temperature to 80°C) in solvents like dichloromethane or methanol.
Industrial Production Methods
Scale-up involves batch reactors ensuring precise temperature and pH control.
Continuous flow systems may also be employed for enhanced efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : May occur at the triazole ring or the side chain, typically using peroxides.
Reduction: : The nitro group can be selectively reduced to an amine using reagents like hydrogen gas with palladium on carbon.
Substitution: : Halogenated derivatives of the quinoline core may be used in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Palladium on carbon, sodium dithionite.
Substitution: : Sodium hydride, potassium carbonate.
Major Products
Oxidation: : Oxidized triazole derivatives.
Reduction: : Aminoquinoline derivatives.
Substitution: : Various substituted quinoline products depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an antimicrobial and antifungal agent due to the quinoline and triazole functionalities.
Medicine: : Research focuses on its efficacy as an anti-cancer agent, exploiting its ability to interact with DNA and proteins.
Industry: : Used in the development of dyes and pigments, due to the stability of the quinoline structure under various conditions.
Mechanism of Action
The compound exerts its effects primarily through:
Interaction with Biological Macromolecules: : Binding to DNA or proteins, disrupting their normal function.
Inhibition of Enzymatic Activity: : The nitro group can act as an electrophilic center, reacting with nucleophilic sites on enzymes.
Pathways Involved: : DNA intercalation, enzyme inhibition, and generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-5-nitroquinolin-6-amine stands out due to:
Structural Uniqueness: : Combination of the triazole and nitroquinoline moieties.
Enhanced Biological Activity: : Compared to other quinoline derivatives, it shows improved antimicrobial and anticancer properties.
Similar Compounds
5-Nitroquinoline.
Triazole-substituted quinoline derivatives.
Nitroimidazoles and nitrofurans (other nitroaromatic compounds).
That’s a pretty deep dive into this compound! It’s an intricate mix of chemistry, biology, and industrial relevance. Intriguing, right?
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